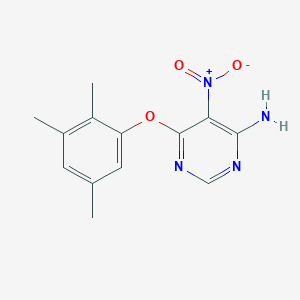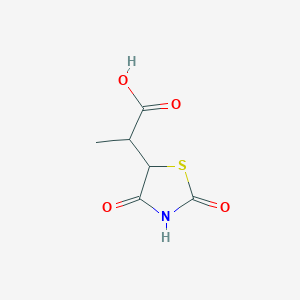
2-(2,4-Dioxo-1,3-thiazolidin-5-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2,4-Dioxo-1,3-thiazolidin-5-yl)propanoic acid” is a heterocyclic compound with the empirical formula C5H5NO4S . It has a molecular weight of 175.16 .
Molecular Structure Analysis
The molecular structure of “2-(2,4-Dioxo-1,3-thiazolidin-5-yl)propanoic acid” can be represented by the SMILES stringO=C(SC1CC(O)=O)NC1=O . The InChI key for this compound is NYOCHSASHNVXRM-UHFFFAOYSA-N .
Scientific Research Applications
Antibacterial Activity
Thiazolidine-2,4-dione derivatives have been investigated for their antibacterial properties. Researchers synthesized a series of chlorophenylthiosemicarbazone hybrids by condensing chlorophenylthiosemicarbazides with formylphenyl 2-(2,4-dioxothiazolidin-5-yl/ylidene)acetates . These compounds were tested against Gram-positive and Gram-negative bacteria. Key findings include:
Fungicidal Potential
In addition to antibacterial activity, 2,4-dioxo-1,3-thiazolidine derivatives have shown promise as fungicides . Further research is needed to explore their efficacy and safety in controlling fungal infections .
Antimicrobial Agents
Given the rise of drug-resistant pathogens, discovering novel antimicrobial agents remains crucial. Thiazolidine-2,4-diones offer a fertile ground for medicinal chemistry exploration .
Nanocarriers and Cancer Applications
Recent studies have investigated nanocarriers based on thiazolidine-2,4-dione derivatives. These nanocarriers find applications in separation, enrichment, cancer diagnosis, and cancer therapy .
Enantiospecific Synthesis
Researchers have developed efficient synthetic strategies for saturated five-membered thiazolidines, achieving high yields and excellent enantiospecificity .
In Silico Studies
Computational studies have explored the molecular interactions and binding modes of thiazolidine-2,4-dione derivatives with biological targets. These insights aid in drug design and optimization .
Future Directions
properties
IUPAC Name |
2-(2,4-dioxo-1,3-thiazolidin-5-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4S/c1-2(5(9)10)3-4(8)7-6(11)12-3/h2-3H,1H3,(H,9,10)(H,7,8,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHFVHRLIRLOLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(=O)S1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dioxo-1,3-thiazolidin-5-yl)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2454813.png)
![4-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid](/img/structure/B2454815.png)
![[3-(4-Nitrophenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B2454821.png)
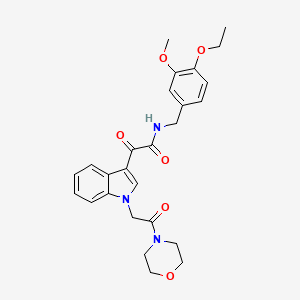
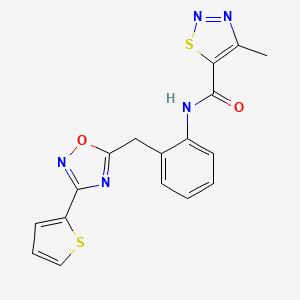
![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3,5-dimethylisoxazol-4-yl)methanone](/img/structure/B2454825.png)

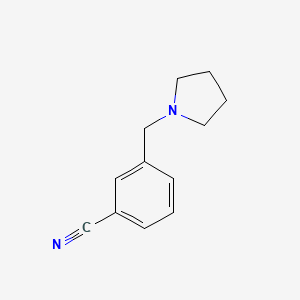
![N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2454830.png)
![(E)-({5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl}methylidene)amino 2,4-dichlorobenzoate](/img/structure/B2454831.png)

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2454833.png)

